molecular formula C14H15N B1302756 3-(3,4-Dimethylphenyl)aniline CAS No. 728919-24-2

3-(3,4-Dimethylphenyl)aniline

Cat. No.: B1302756
CAS No.: 728919-24-2
M. Wt: 197.27 g/mol
InChI Key: HDZFUSLSIHQFOF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)aniline is a chemical compound of interest in organic synthesis and materials science research . As an aniline derivative, it serves as a versatile building block and intermediate for the development of more complex organic molecules . While specific pharmacological or biological mechanisms for this exact compound are not well-documented in the current literature, its structural features suggest potential for application in the synthesis of specialty chemicals and functional materials. Researchers may explore its use in creating novel compounds where the 3,4-dimethylphenyl moiety can influence electronic properties or steric bulk. This product is intended for research and development purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZFUSLSIHQFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374386
Record name 3-(3,4-dimethylphenyl)aniline
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-24-2
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-3-amine
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Record name 3-(3,4-dimethylphenyl)aniline
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Record name 728919-24-2
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Synthetic Methodologies for 3 3,4 Dimethylphenyl Aniline and Structural Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

The advent of transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient and direct routes to complex molecules like 3-(3,4-Dimethylphenyl)aniline. These methods often offer high yields and functional group tolerance under relatively mild conditions.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysts are preeminent in cross-coupling chemistry for their versatility and efficiency in constructing biaryl systems. Several named reactions are applicable to the synthesis of the this compound backbone.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron compound with an organic halide. nih.gov For the synthesis of the target molecule's precursor, 3-nitro-3',4'-dimethylbiphenyl, a plausible Suzuki-Miyaura approach would involve the reaction of 3,4-dimethylphenylboronic acid with 1-bromo-3-nitrobenzene (B119269). The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov The subsequent reduction of the nitro group would yield the final product. The versatility of the Suzuki-Miyaura reaction allows for a broad scope of substrates, including those with various functional groups. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a nickel or palladium complex. rsc.org This method is known for its high reactivity and functional group tolerance. The synthesis of the this compound framework could be envisioned by coupling a (3-aminophenyl)zinc halide with 4-bromo-1,2-dimethylbenzene or, alternatively, a (3,4-dimethylphenyl)zinc halide with a 3-haloaniline derivative. Palladium catalysts, often with phosphine (B1218219) ligands, are generally effective for these transformations. rsc.org

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination can be strategically employed to synthesize biaryl amines. rsc.org A direct approach would involve the palladium-catalyzed coupling of 3-bromo-3',4'-dimethylbiphenyl with an ammonia (B1221849) surrogate, or directly with ammonia under specific conditions. Alternatively, a more common strategy involves the coupling of an aryl halide, such as 3-bromoaniline (B18343), with an appropriate arylating agent. The development of specialized phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. rsc.org

Reaction TypeCoupling PartnersTypical Catalyst/LigandKey Features
Suzuki-Miyaura Arylboronic acid + Aryl halidePd(PPh₃)₄, Pd(OAc)₂Mild conditions, high functional group tolerance, commercially available reagents. nih.gov
Negishi Arylzinc halide + Aryl halidePd(PPh₃)₄, NiCl₂(dppe)High reactivity of organozinc reagents, broad scope. rsc.org
Buchwald-Hartwig Aryl halide + AminePd₂(dba)₃ / Buchwald ligandsDirect formation of C-N bond, wide range of amine and aryl halide partners. rsc.org

Copper-Mediated Coupling Reactions for C-C Bond Formation

Copper-catalyzed reactions, particularly the Ullmann reaction, represent some of the earliest methods for forming aryl-aryl bonds. While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols.

The classical Ullmann biaryl synthesis involves the self-coupling of two aryl halide molecules in the presence of stoichiometric copper powder at high temperatures. researchgate.net For an unsymmetrical biaryl like this compound, a modified Ullmann approach would be necessary, coupling two different aryl halides, such as 1-bromo-3-nitrobenzene and 4-iodo-1,2-dimethylbenzene. However, controlling the selectivity to favor the desired cross-coupled product over self-coupling products can be a significant challenge. The reaction mechanism is thought to involve the formation of an organocopper intermediate. researchgate.net More contemporary copper-catalyzed systems often use soluble copper(I) salts and ligands, which can facilitate the reaction under less demanding conditions. researchgate.net

Other Catalytic Approaches for Aryl-Aryl Linkage

Beyond palladium and copper, other transition metals have emerged as effective catalysts for the synthesis of biaryl compounds.

Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. They can mediate Suzuki-Miyaura and Negishi-type couplings and are particularly effective for reactions involving less reactive aryl chlorides. rsc.org The synthesis of the 3,4-dimethylbiphenyl (B1359905) core of the target molecule could be achieved by coupling a 3,4-dimethylphenyl halide with a suitable phenyl derivative using a nickel catalyst, often supported by phosphine or N-heterocyclic carbene (NHC) ligands. nih.gov

Iron-Catalyzed Coupling: Iron, being abundant and non-toxic, is an attractive metal for catalysis. Iron-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds, although they are less common than their palladium or nickel counterparts. nih.gov More relevant to the synthesis of the final product is the iron-catalyzed C-H amination of arenes. This approach could potentially be used to directly introduce an amino group onto a pre-formed 3,4-dimethylbiphenyl scaffold, offering a more atom-economical route. google.comnih.gov

Multistep Synthesis Routes for this compound

Classical organic synthesis often relies on a sequence of reactions to build complex molecules from simpler starting materials. These multistep routes provide a robust and often scalable alternative to single-step catalytic methods.

Sequential Functionalization and Conversion Reactions

A logical multistep approach to this compound involves the initial construction of the 3,4-dimethylbiphenyl carbon skeleton, followed by the introduction of the amino group. The biphenyl (B1667301) core can be synthesized through various methods, including the catalytic cross-coupling reactions mentioned previously or classical methods like the Gomberg-Bachmann reaction. Once the 3,4-dimethylbiphenyl is obtained, subsequent functionalization steps are required. This typically involves electrophilic aromatic substitution to install a nitrogen-containing functional group, which is then converted to the desired amine.

Aromatic Nitration and Subsequent Reduction Pathways for Amine Formation

A well-established and highly reliable method for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction. researchgate.net

Aromatic Nitration: The first step involves the electrophilic nitration of 3,4-dimethylbiphenyl. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the alkyl groups on the biphenyl system will influence the position of the incoming nitro group. The 3,4-dimethylphenyl group is an activating group and will direct the nitration to the ortho and para positions of the unsubstituted ring. Therefore, the nitration of 3,4-dimethylbiphenyl is expected to yield a mixture of isomers, including the desired 3-nitro-3',4'-dimethylbiphenyl. Careful control of reaction conditions and subsequent purification are necessary to isolate the target isomer.

Reduction of the Nitro Group: Once the 3-nitro-3',4'-dimethylbiphenyl intermediate is isolated, the final step is the reduction of the nitro group to an amine. This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or sodium dithionite (B78146) (Na₂S₂O₄), are also effective for this conversion. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

StepReagents & ConditionsPurpose
1. Biaryl Formation (e.g., Suzuki Coupling) 3,4-Dimethylphenylboronic acid + 1-Bromo-3-nitrobenzene, Pd catalyst, baseTo construct the 3-nitro-3',4'-dimethylbiphenyl backbone.
2. Nitration (If starting with 3,4-dimethylbiphenyl) HNO₃, H₂SO₄Electrophilic aromatic substitution to introduce a nitro group, forming 3-nitro-3',4'-dimethylbiphenyl.
3. Reduction H₂, Pd/C or Sn/HClTo convert the nitro group to the final amine functionality, yielding this compound.

Reductive Amination Protocols

While direct reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds, its application in the final step to form the aniline (B41778) moiety of this compound is less direct. Typically, the aniline group is introduced via other methods, such as the reduction of a nitro group precursor. However, reductive amination principles can be applied in a broader sense, for instance, in the synthesis of precursors or in alternative synthetic strategies.

One-pot reductive amination of aldehydes with nitroarenes represents a green and efficient approach to secondary amines. This method combines the reduction of the nitro group and the reductive amination of the resulting amine with a carbonyl compound in a single step. For example, various aromatic aldehydes can react with nitroarenes in the presence of a reducing agent to yield the corresponding N-aryl secondary amines. While not directly forming the C-C bond of the biaryl system, this demonstrates the utility of combining reduction and amination in a single process.

Recent advancements in green chemistry have highlighted the use of environmentally benign reagents and solvents for reductive amination. For instance, a novel, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride (B1222165) in glycerol (B35011) as a recyclable solvent. This method has been successfully applied to a wide range of functionalized amines and aldehydes, including aliphatic, aromatic, and heteroaromatic compounds, with reactions completing in 10-50 minutes with moderate to excellent yields.

Another green approach involves the use of thiamine (B1217682) hydrochloride as a catalyst under solvent-free conditions for the reductive amination of aldehydes. This protocol is noted for its simplicity, rapid transformations, and high yields, further emphasizing the trend towards more sustainable synthetic methods.

It is important to note that in the context of synthesizing this compound, a more common strategy involves the initial formation of the biaryl structure, often with a nitro group at the 3-position, followed by a separate reduction step to yield the target aniline. This two-step approach often provides better control over the final product.

Chemo- and Regioselectivity in Target Compound Synthesis

The synthesis of this compound presents significant challenges in controlling both chemo- and regioselectivity, particularly during the key C-C bond-forming step. The desired product is a 3,3',4'-trisubstituted biaryl, and achieving this specific substitution pattern requires careful selection of starting materials and reaction conditions.

Suzuki-Miyaura Coupling: A primary route to the biaryl core is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, two main retrosynthetic disconnections are possible:

Coupling of 3-bromoaniline (or a protected derivative) with 3,4-dimethylphenylboronic acid.

Coupling of 3-aminophenylboronic acid (or a protected derivative) with 4-bromo-1,2-dimethylbenzene.

The regioselectivity of the Suzuki-Miyaura reaction on substituted arenes can be influenced by both electronic and steric factors. In the case of 3-substituted anilines, the directing effect of the amino group can influence the reactivity of the aryl halide. Unprotected anilines can sometimes pose challenges in Suzuki-Miyaura couplings, and protection of the amino group may be necessary to achieve optimal results. Recent studies have demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the feasibility of using unprotected anilines under specific catalytic conditions. nih.gov

The choice of catalyst, ligand, and base is crucial in controlling the outcome of the reaction. For instance, in the synthesis of substituted biaryls, the use of bulky phosphine ligands can promote the desired cross-coupling and suppress side reactions.

Buchwald-Hartwig Amination: An alternative strategy involves the formation of the C-N bond as the final key step. This can be achieved via a Buchwald-Hartwig amination of a pre-formed biaryl halide, such as 3-bromo-3',4'-dimethylbiphenyl, with an ammonia equivalent. The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines and has been extensively developed to tolerate a wide range of functional groups. wikipedia.org

The regioselective synthesis of the 3-bromo-3',4'-dimethylbiphenyl precursor would itself require a regioselective C-C bond formation, for example, through a Suzuki-Miyaura coupling.

The synthesis of meta-substituted anilines can also be achieved through multi-component reactions. For example, a three-component benzannulation reaction has been developed for the synthesis of meta-hetarylanilines, which could potentially be adapted for the synthesis of the target compound. beilstein-journals.org

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Palladium-Catalyzed Reactions in Water: Significant efforts have been made to perform palladium-catalyzed cross-coupling reactions in aqueous media, which is considered a green solvent. The use of water-soluble palladium nanoparticle catalysts has been shown to be effective for various C-C coupling reactions, including Suzuki-Miyaura couplings. rsc.org These catalysts can often be recycled and reused, reducing waste and cost. Sustainable approaches for palladium nanoparticle catalysis in Suzuki-Miyaura cross-couplings in water have been reported, demonstrating the potential for greener synthesis of biaryl compounds. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave irradiation can significantly reduce reaction times and improve yields in Suzuki-Miyaura cross-coupling reactions. For example, an efficient microwave-assisted Suzuki-Miyaura reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids has been reported, showcasing the benefits of this technology. nih.gov

Catalyst Design and Recycling: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry. Palladium supported on bio-inspired materials has been explored for C-C coupling reactions. mdpi.com These catalysts offer the advantages of being derived from renewable resources and being recyclable.

The following table summarizes some of the green and sustainable approaches applicable to the synthesis of this compound and its analogues:

Green Chemistry ApproachApplication in SynthesisKey Advantages
Aqueous Reaction Media Suzuki-Miyaura and Buchwald-Hartwig couplingsReduced use of volatile organic compounds (VOCs), improved safety, potential for catalyst recycling. rsc.orgresearchgate.net
Microwave-Assisted Synthesis Suzuki-Miyaura cross-couplingReduced reaction times, increased energy efficiency, often improved yields. nih.gov
Heterogeneous/Recyclable Catalysts Palladium-catalyzed cross-coupling reactionsEase of catalyst separation and reuse, reduced metal contamination in the product. mdpi.com
Alternative Reducing Agents Reductive amination/nitro reductionUse of less hazardous reagents like formic acid or catalytic hydrogenation. jocpr.com
Green Solvents Reductive amination and other stepsUse of biodegradable and less toxic solvents like glycerol. ias.ac.in
One-Pot Reactions Reductive amination of nitroarenes with aldehydesIncreased efficiency, reduced waste from intermediate purification steps.

Chemical Reactivity and Mechanistic Investigations of 3 3,4 Dimethylphenyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Dimethylphenyl Moieties

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, and in 3-(3,4-dimethylphenyl)aniline, both aromatic rings can undergo substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents present on each ring.

The amino group (-NH2) on the aniline ring is a powerful activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. wikipedia.orgbyjus.comchemistrysteps.com Consequently, electrophilic attack is favored at the positions ortho and para to the amino group. In the case of this compound, the available ortho positions are 2 and 6, and the para position is 4. Given that the 3-position is substituted, the primary sites for electrophilic substitution on the aniline ring are the 2-, 4-, and 6-positions. However, direct electrophilic substitution on highly activated rings like aniline can sometimes be difficult to control, leading to multiple substitutions. libretexts.org

The 3,4-dimethylphenyl ring is also activated towards electrophilic aromatic substitution due to the presence of two methyl groups. Alkyl groups are weakly activating and are also ortho, para-directors. In this ring, the positions available for substitution are 2', 5', and 6'. The directing effects of the two methyl groups are cooperative, reinforcing the electron density at specific positions.

The reactivity of the aniline ring is significantly higher than that of the dimethylphenyl ring due to the strong activating effect of the amino group compared to the methyl groups. Therefore, electrophilic substitution would be expected to occur preferentially on the aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingActivating Group(s)Directing EffectPredicted Position(s) of Substitution
Aniline-NH2ortho, para2, 4, 6
Dimethylphenyl-CH3 (at 3' and 4')ortho, para2', 5', 6'

Nucleophilic Substitution Reactions Within the Biphenyl (B1667301) System

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The this compound molecule does not possess any strong electron-withdrawing groups; in fact, both the amino and methyl groups are electron-donating. Therefore, the aromatic rings are deactivated towards nucleophilic attack, and standard SNAr reactions are not expected to occur under normal conditions. nih.govlibretexts.org

For nucleophilic aromatic substitution to take place on an aryl halide, for instance, the presence of activating groups such as nitro groups is usually necessary. libretexts.org Another possibility for nucleophilic substitution on aryl systems is the elimination-addition (benzyne) mechanism, which requires very strong basic conditions. youtube.com In the context of this compound, such reactions are not anticipated unless the molecule is first modified to include appropriate activating groups or subjected to extreme reaction conditions.

Oxidation and Reduction Chemistry of the Amino Group and Aromatic Rings

The oxidation and reduction chemistry of this compound involves both the amino group and the aromatic rings with their alkyl substituents.

Oxidation: The amino group of anilines is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of colored products, while stronger oxidizing agents can lead to the formation of nitroso, nitro, or even polymeric species. The oxidation of substituted anilines can be complex, often resulting in a mixture of products. researchgate.netnih.gov The presence of the electron-donating dimethylphenyl group may influence the oxidation potential of the aniline moiety.

The methyl groups on the dimethylphenyl ring can also be oxidized, though this typically requires more vigorous conditions than the oxidation of the amino group. Strong oxidizing agents like potassium permanganate or chromic acid can oxidize alkyl side chains of aromatic rings to carboxylic acids.

Reduction: The aromatic rings of this compound can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the formation of the corresponding substituted cyclohexylamine and dimethylcyclohexane derivatives. The amino group itself is already in a reduced state and would not undergo further reduction under typical catalytic hydrogenation conditions.

Reaction Mechanisms of Derived Compounds (e.g., Imine Formation, Thiourea Synthesis)

Imine Formation: Primary amines like this compound readily react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The mechanism involves a two-stage process of nucleophilic addition followed by dehydration.

The general mechanism for imine formation is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. lumenlearning.comresearchgate.net

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate. lumenlearning.comlibretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. lumenlearning.comlibretexts.org

Deprotonation: The resulting iminium ion is deprotonated to give the neutral imine product. lumenlearning.comlibretexts.org

The rate of imine formation is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). lumenlearning.com

Thiourea Synthesis: this compound can be used to synthesize substituted thioureas. A common method involves the reaction of the primary amine with an isothiocyanate. Alternatively, thioureas can be synthesized from amines and carbon disulfide. organic-chemistry.orgresearchgate.net The synthesis of 3-acetyl-1-(2,4-dimethylphenyl)thiourea, a related compound, involves the reaction of 2,4-dimethylaniline with acetyl isothiocyanate generated in situ from acetyl chloride and ammonium (B1175870) thiocyanate. nih.gov A similar approach could be envisioned for the synthesis of thiourea derivatives of this compound.

The general mechanism for the formation of a thiourea from an amine and an isothiocyanate involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate.

Acid-Base Equilibria and Protonation Characteristics

The amino group in this compound confers basic properties to the molecule. qorganica.espharmaguideline.comchemguide.co.uk The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming the corresponding anilinium ion. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic ring, making it less available for protonation. qorganica.esmasterorganicchemistry.com

The basicity of substituted anilines is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom, making the amine a stronger base. Conversely, electron-withdrawing groups decrease the basicity. pharmaguideline.comlibretexts.org In this compound, the 3,4-dimethylphenyl group is an electron-donating group, which would be expected to slightly increase the basicity of the aniline nitrogen compared to unsubstituted aniline.

Protonation of aniline can occur at two sites: the nitrogen atom (N-protonation) or the aromatic ring (C-protonation). researchgate.net In the gas phase, both N-protonated and C-protonated species have been observed. However, in solution, protonation predominantly occurs on the nitrogen atom to form the anilinium ion. The equilibrium between the free amine and its conjugate acid is described by the pKa of the anilinium ion.

Spectroscopic Characterization and Structural Elucidation of 3 3,4 Dimethylphenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

Carbon-13 (¹³C) NMR Spectral Analysis

Similar to the proton NMR data, specific experimental Carbon-13 (¹³C) NMR spectral data for 3-(3,4-Dimethylphenyl)aniline is not found in the surveyed scientific literature. The characterization of the compound would require experimental measurement to report the precise chemical shifts of the fourteen unique carbon atoms expected in its structure.

Advanced Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. However, as the primary 1D NMR data for this compound are not published, no studies employing 2D NMR techniques for its structural elucidation were found.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An analysis of the IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C=C stretching of the aromatic rings, and C-H stretching and bending modes. However, a specific, experimentally recorded IR spectrum with attributed vibrational frequencies for this compound is not available in the public scientific domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It allows for the determination of a compound's molecular weight and can provide structural information through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₄H₁₅N. This composition allows for the calculation of its exact molecular weight, which is a fundamental piece of data obtained from mass spectrometry.

Table 1: Molecular Weight and Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₅N
Monoisotopic Mass 197.12045 Da
Average Mass 197.276 g/mol

Data sourced from chemical databases. No experimental fragmentation pattern has been published.

While high-resolution mass spectrometry (HRMS) would confirm the elemental composition, detailed experimental data on the fragmentation pattern of this compound under techniques like electron ionization (EI) or electrospray ionization (ESI) have not been reported in the available literature.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, the compound must first be obtained in the form of a suitable single crystal. A search of crystallographic databases reveals no published reports on the single-crystal X-ray structure of this compound. Therefore, information regarding its solid-state conformation, crystal system, and packing arrangement is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its conjugated π-electron systems.

For aromatic amines like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons in the π-bonding orbitals of the aromatic rings to the antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the aromatic system.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the presence of substituents and the degree of conjugation between the two phenyl rings. In this compound, the electronic communication between the 3,4-dimethylphenyl group and the aniline (B41778) moiety would influence the energy of these transitions and, consequently, the absorption maxima.

Despite a thorough review of the scientific literature, specific experimental UV-Vis spectroscopic data for this compound, including absorption maxima (λmax) and corresponding molar absorptivity values, could not be located. Research articles detailing the synthesis and full spectroscopic characterization of this particular compound, which would typically include such data, were not found in the searched databases.

Therefore, a data table of its electronic transitions cannot be provided at this time. For reference, a typical data table for UV-Vis spectroscopic data would be structured as follows:

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment

Further experimental investigation would be required to determine the precise UV-Vis absorption characteristics and elucidate the electronic transitions of this compound.

Computational Chemistry and Theoretical Studies on 3 3,4 Dimethylphenyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller–Plesset perturbation theory) are used to solve the Schrödinger equation, providing information about molecular energy, structure, and electronic properties. DFT, particularly with hybrid functionals like B3LYP, is widely used as it offers a good balance between computational cost and accuracy for organic molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. For 3-(3,4-Dimethylphenyl)aniline, which belongs to the biphenyl (B1667301) class of compounds, a key structural parameter is the dihedral angle between the two phenyl rings.

Substituted biphenyls are generally not planar due to the steric hindrance between the substituents on adjacent rings, particularly those at the ortho positions. libretexts.org Even in unsubstituted biphenyl, the rings are twisted with a dihedral angle of approximately 45° to relieve steric strain. libretexts.org A computational conformational analysis for this compound would involve calculating the molecule's energy at various dihedral angles to identify the lowest-energy conformer. This process reveals the most probable shape of the molecule and the energy barriers to rotation around the central carbon-carbon single bond. libretexts.orgrsc.org Such calculations, typically performed using DFT methods, would yield precise bond lengths, bond angles, and the critical dihedral angle for the most stable conformation.

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-N-H). | Defines the local geometry around each atom. |

Once the optimized geometry is obtained, its electronic properties can be investigated. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. For an aniline (B41778) derivative, the HOMO is often localized on the electron-rich aniline ring system, while the LUMO's location can vary depending on the substituents. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Parameters from Frontier Molecular Orbital Analysis

Parameter Symbol Description Chemical Significance
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability and ionization potential.
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability and electron affinity.

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | Indicates chemical reactivity, stability, and electronic transition energy. |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their corresponding frequencies can be determined.

For this compound, this analysis would predict the frequencies for characteristic vibrations, such as:

N-H stretching and bending of the amine group.

C-N stretching.

Aromatic C-H stretching.

Aromatic ring C=C stretching.

C-H stretching and bending of the methyl groups.

The calculated frequencies are typically harmonic, whereas experimental frequencies are anharmonic. To improve agreement with experimental data, the computed frequencies are often multiplied by an empirical scaling factor. This theoretical spectrum is invaluable for interpreting and assigning bands in experimentally measured spectra.

Theoretical calculations are also widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for computing NMR chemical shifts.

The calculation provides the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ, in ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be directly compared with experimental results to aid in signal assignment and confirm the molecular structure. The accuracy of these predictions is highly dependent on the chosen computational method and basis set.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

While quantum calculations often model isolated molecules, Hirshfeld surface analysis is a powerful computational tool for studying how molecules interact with each other in the solid state. This analysis requires crystallographic data from methods like X-ray diffraction. As no public crystal structure for this compound is available, this analysis remains hypothetical.

The Hirshfeld surface encloses the molecule in a crystal, and the surface is colored according to the types and distances of intermolecular contacts. This method allows for the visualization and quantification of various interactions, such as:

Hydrogen Bonds: Strong N-H···N or weaker N-H···π and C-H···π interactions.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

Van der Waals Forces: General non-covalent interactions, including H···H, C···H, and C···C contacts.

Reaction Pathway and Transition State Investigations

Computational chemistry is instrumental in elucidating reaction mechanisms. Theoretical studies can map out the potential energy surface for a chemical reaction, identifying intermediates, products, and, most importantly, the transition state structures that connect them.

For this compound, such investigations could explore:

Synthesis Pathways: For instance, modeling the mechanism of its formation via a Suzuki coupling reaction between a boronic acid and a haloaniline derivative.

Reactivity: Studying its behavior in reactions such as electrophilic aromatic substitution or oxidation.

By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers and reaction enthalpies. This information provides a molecular-level understanding of reaction kinetics and thermodynamics, explaining why certain products are favored over others. Although general mechanisms for the formation of similar compounds have been investigated computationally, specific pathway and transition state analyses for this compound have not been reported.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (M.D.) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and intermolecular interactions. While specific M.D. studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its likely conformational landscape and interaction patterns. Such simulations would provide a dynamic perspective that complements static computational methods and experimental data, such as X-ray crystallography of related compounds.

A molecular dynamics simulation of this compound would typically begin by defining a simulation box containing one or more molecules of the compound, often solvated in a chosen medium to mimic experimental conditions. The system's evolution is then simulated over time by numerically solving Newton's equations of motion for each atom. The quality of the simulation is highly dependent on the accuracy of the force field used, which consists of a set of parameters describing the potential energy of the system as a function of its atomic coordinates.

By analyzing the trajectory of the simulation, one can determine the probability distribution of these dihedral angles, revealing the most stable or frequently adopted conformations. For instance, a hypothetical simulation could reveal the energy landscape associated with the C(1)-N-C(1')-C(2') dihedral angle, as illustrated in the hypothetical data below.

Dihedral Angle (degrees)Relative Energy (kJ/mol)Population (%)
015.25
308.515
602.130
900.050
1202.528
1509.812
18018.03

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output a molecular dynamics study would generate.

Furthermore, molecular dynamics simulations can elucidate the nature and dynamics of intermolecular interactions. By simulating a system with multiple molecules of this compound, one can analyze the radial distribution functions between different atoms to understand how the molecules pack together in a condensed phase. This analysis would highlight the importance of various non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the amine group, in the stabilization of molecular aggregates. The simulation could also quantify the average distances and lifetimes of these interactions.

For example, a simulation might track the distances between the amine hydrogen of one molecule and the aromatic ring of a neighboring molecule to investigate potential N-H···π interactions. The findings could be summarized in a table detailing the characteristics of these interactions.

Interaction TypeAverage Distance (Å)Occupancy (%)
N-H···π (phenyl ring 1)3.525
N-H···π (phenyl ring 2)3.818
C-H···π4.210

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output a molecular dynamics study would generate.

Derivatives and Analogues of 3 3,4 Dimethylphenyl Aniline: Synthesis and Characterization

N-Substituted Derivatives: Synthetic Routes and Structural Diversity

The secondary amine group in 3-(3,4-Dimethylphenyl)aniline is a primary site for chemical modification, allowing for the synthesis of a diverse range of N-substituted derivatives through various synthetic routes. These substitutions significantly alter the steric and electronic properties of the molecule.

N-Acylation: A common strategy for derivatization is N-acylation, where an acyl group is introduced to the nitrogen atom. This can be achieved through reaction with acyl chlorides or acid anhydrides. For instance, the acetylation of anilines is a foundational step in the synthesis of more complex molecules. jocpr.comallresearchjournal.com This reaction typically involves treating the aniline (B41778) with acetic anhydride. jocpr.com Another example is the formation of carboxamides. The reaction of 3,4-dimethylaniline (B50824), a structural component of the target molecule, with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) yields a complex N-substituted quinoline (B57606) carboxamide. nih.gov This one-pot synthesis demonstrates a direct method for creating intricate amide derivatives. nih.gov

N-Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. A notable synthetic route involves the reaction of aromatic amines with α,β-unsaturated acids. For example, 3,4-dimethylaniline reacts with acrylic acid to form N-(3,4-dimethylphenyl)-β-alanine. mdpi.comresearchgate.net This reaction proceeds readily as the acid itself acts as a catalyst. mdpi.comresearchgate.net The resulting N-substituted β-alanines are valuable intermediates for further chemical transformations. mdpi.com

The table below summarizes common synthetic routes for N-substitution.

Derivative TypeSynthetic RouteReagentsKey Features
N-Acyl AcetylationAcetic AnhydrideForms an acetanilide, often used as a protecting group or intermediate. jocpr.com
N-Acyl Carboxamide FormationCarboxylic Acid, POCl₃A one-pot method to synthesize complex amide structures. nih.gov
N-Alkyl Michael Additionα,β-Unsaturated Acids (e.g., Acrylic Acid)The acid acts as a catalyst for the addition reaction. mdpi.comresearchgate.net

Ring-Substituted Derivatives: Exploration of Substituent Effects (on either phenyl ring)

Introducing substituents onto either of the two phenyl rings of this compound allows for a systematic exploration of how different functional groups influence the molecule's properties. The existing amino and dimethylphenyl groups on the scaffold direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution: Nitration is a classic example of electrophilic aromatic substitution used to introduce a nitro (-NO₂) group onto an aromatic ring. The standard procedure involves using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org For anilines, the strongly activating amino group typically directs substitution to the ortho and para positions. However, under the highly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group. To control the substitution pattern, the amino group is often first protected by acetylation to form an acetanilide. chempanda.com The less activating, but still ortho-, para-directing acetylamino group allows for nitration, primarily at the para position, followed by hydrolysis to remove the acetyl group and regenerate the amine. magritek.com

Substituent Effects: The nature of the substituent significantly impacts the electronic properties and basicity (pKa) of the aniline derivative.

Electron-donating groups (like the existing methyl groups) increase the electron density on the aromatic rings and the nitrogen atom. This generally increases the basicity (raises the pKa) of the amino group. researchgate.netresearchgate.net

Electron-withdrawing groups (such as a newly introduced nitro group) decrease the electron density on the nitrogen atom. journaleras.com This reduces the basicity of the amine, making it a weaker base (lowers the pKa). researchgate.netresearchgate.netjournaleras.com

Formation of Heterocyclic Compounds Incorporating this compound Moieties

The this compound scaffold is a valuable building block for synthesizing complex heterocyclic compounds, which are integral to many areas of chemical and pharmaceutical science.

Quinoline Synthesis: Quinolines are a prominent class of nitrogen-containing heterocycles. Several methods can incorporate the this compound moiety into a quinoline ring system.

Vilsmeier-Haack Reaction: One approach begins with the acetylation of the aniline to form the corresponding acetanilide. This intermediate is then treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide), which induces cyclization to form a 2-chloro-3-formylquinoline derivative. jocpr.comallresearchjournal.com The aldehyde group can then be reacted with another amine to form an imine, further functionalizing the heterocyclic product. jocpr.com

Reaction with Carboxylic Acids: In a one-pot reaction, 3,4-dimethylaniline can be reacted with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to produce a complex quinoline carboxamide, effectively linking the aniline moiety to a pre-existing quinoline structure. nih.gov

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov This method allows for the introduction of halogen, selenium, or sulfur atoms at the 3-position of the quinoline ring under mild conditions. nih.gov

Pyrimidinedione Synthesis: Dihydropyrimidinediones can be synthesized from N-substituted β-alanines. N-(3,4-dimethylphenyl)-β-alanine, prepared from 3,4-dimethylaniline and acrylic acid, can be condensed with urea (B33335) or potassium thiocyanate. mdpi.comresearchgate.net This reaction proceeds through the formation of an N-carbamoyl or N-thiocarbamoyl intermediate, which then cyclizes to yield the corresponding 1-(3,4-dimethylphenyl)dihydropyrimidinedione or its 2-thio analogue. mdpi.comresearchgate.net

The table below provides an overview of heterocyclic syntheses involving the this compound structural unit.

HeterocycleSynthetic MethodKey Reagents/IntermediatesProduct Type
Quinoline Vilsmeier-Haack ReactionAcetanilide intermediate, POCl₃, DMF2-Chloro-3-formylquinoline derivative. jocpr.comallresearchjournal.com
Quinoline Condensation4-Oxo-1,4-dihydroquinoline-3-carboxylic acidQuinoline carboxamide. nih.gov
Pyrimidinedione CyclizationN-(3,4-dimethylphenyl)-β-alanine, Urea1-(3,4-dimethylphenyl)dihydropyrimidinedione. mdpi.comresearchgate.net
Thio-pyrimidinedione CyclizationN-(3,4-dimethylphenyl)-β-alanine, Potassium ThiocyanateDihydropyrimidinone-2-thione analogue. mdpi.comresearchgate.net

Polymerization and Oligomerization Studies Involving this compound Units

This compound can serve as a monomer for the synthesis of substituted polyanilines (PANIs), a class of conducting polymers with a wide range of potential applications. mdpi.com The properties of the resulting polymer are influenced by the substituents on the aniline monomer. rsc.org

Oxidative Polymerization: The most common method for synthesizing polyanilines is chemical oxidative polymerization. mdpi.comnih.gov This process typically involves the oxidation of the aniline monomer in an acidic aqueous solution. ekb.eg A suitable oxidant, such as ammonium (B1175870) persulfate (APS), is added to a solution of the monomer dissolved in an acid like hydrochloric acid (HCl). nih.govnih.gov The reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and ensure the formation of a high-quality polymer. ekb.eg

For the polymerization of this compound, the general procedure would be as follows:

The monomer, this compound, is dissolved in an aqueous HCl solution.

The solution is cooled in an ice bath.

An aqueous solution of ammonium persulfate is added dropwise to the monomer solution with constant stirring. nih.gov

The reaction is allowed to proceed for several hours, during which the color of the solution changes, indicating polymer formation.

The resulting polymer precipitates out of the solution and is collected by filtration, washed, and dried. nih.gov

The presence of the 3- and 4-methyl groups on one ring and the phenyl group at the 3-position of the aniline ring would be expected to influence the final polymer's properties. These substituents can affect the polymer's solubility in organic solvents, its conductivity, and its morphology. rsc.orgdoi.org For example, alkyl substitutions on the aniline ring can enhance the solubility of the resulting polyaniline compared to the unsubstituted parent polymer. doi.org

Advanced Research Applications of 3 3,4 Dimethylphenyl Aniline and Its Derivatives

Ligand Design in Coordination Chemistry and Catalysis

The unique structural and electronic properties of 3-(3,4-dimethylphenyl)aniline, a derivative of aniline (B41778), make it a valuable building block in the field of coordination chemistry and catalysis. The presence of the dimethylphenyl group influences the steric and electronic environment of the amine, which in turn affects its coordination behavior and reactivity in catalytic systems.

Primary amines like this compound are fundamental precursors for synthesizing Schiff bases, which are renowned for their ability to form stable coordination complexes with a wide array of metal ions. Schiff bases, formed through the condensation of a primary amine with a carbonyl compound, act as excellent ligands. The nitrogen atom in the resulting imine (azomethine) bond possesses a lone pair of electrons that can readily coordinate with metal ions, leading to the formation of stable metal chelates.

Derivatives of this compound can be used to synthesize multidentate Schiff base ligands. For instance, condensation with salicylaldehyde derivatives can produce bidentate ligands that coordinate to metal centers through the azomethine nitrogen and a deprotonated phenolic oxygen. The specific substitution pattern on the phenyl rings, such as the dimethyl groups in this compound, can be tailored to fine-tune the solubility, stability, and electronic properties of the resulting metal complexes. This tunability is crucial for designing complexes with specific applications, ranging from catalysis to materials science. The formation of coordination polymers has also been explored using conformationally flexible ditopic amino ligands, demonstrating the versatility of aniline derivatives in constructing complex supramolecular structures.

Substituted anilines are important reactants in various catalytic transformations. In the field of hydroarylation, sterically hindered aniline derivatives have been successfully utilized in reactions with 1,3-dienes. A process catalyzed by tris(pentafluorophenyl)borane under mild conditions allows for the highly regioselective functionalization of these anilines.

Furthermore, derivatives of aniline are employed in hydroaminoalkylation reactions. For example, N-alkylated aniline derivatives can be added to unactivated olefins like 1-octene. Catalytic systems, such as those using tantalum complexes like Ta(NMe₂)₅, facilitate the addition of the N-H bond across the double bond, often with high regioselectivity to form branched alkylation products. The electronic and steric properties of the aniline derivative are critical to the efficiency and outcome of these reactions.

In another application, palladium nanoparticle catalysts supported on materials like magnesium hydroxide have been developed for the acceptorless dehydrogenative aromatization of cyclohexanones with ammonia (B1221849) to produce primary anilines. This process involves the condensation of the ketone and ammonia to form an imine intermediate, which then undergoes dehydrogenation. The nature of the aniline product is directly related to the starting cyclohexanone.

Table 1: Examples of Catalytic Reactions Involving Aniline Derivatives

Catalytic Transformation Catalyst/Reagent Substrate Example Product Type
Hydroarylation Tris(pentafluorophenyl)borane 1,3-Dienes Functionalized Arylamines
Hydroaminoalkylation Ta(NMe₂)₅ 1-Octene Branched Alkylanilines
Dehydrogenative Aromatization Pd@Mg(OH)₂ Cyclohexanones Primary Anilines

Materials Science Applications

The chemical structure of this compound makes it a suitable precursor for the synthesis of advanced materials with tailored properties for various applications in materials science.

Polyaniline (PANI) is one of the most studied conductive polymers due to its high electrical conductivity, environmental stability, and ease of synthesis. The properties of PANI can be significantly modified by using substituted aniline monomers, such as this compound, in the polymerization process. The inclusion of substituents on the benzene (B151609) ring can weaken the interchain interactions and increase the steric barrier between polymer chains, which often leads to improved solubility in common organic solvents. This enhanced processability is a critical advantage for fabricating polymer films and coatings for practical applications.

The oxidative polymerization of aniline derivatives can be achieved chemically, often using an oxidizing agent like ammonium (B1175870) peroxydisulfate in an acidic medium. The resulting substituted polyaniline can exist in various oxidation states, with the protonated emeraldine form typically exhibiting the highest conductivity. The conductivity of these polymers arises from the conjugated π-electron system along the polymer backbone. Aniline derivatives can also be polymerized within the channels of host materials, such as 3D-coordination polymers, to create new conductive molecular composites.

Table 2: Properties of Polyaniline and its Derivatives

Property Description Significance
Conductivity Electrical conductivity is tunable through doping and substitution. The emeraldine salt form is highly conductive. Enables use in antistatic coatings, electrodes, and conductive blends.
Solubility Often poor in common solvents, but can be improved by substitution on the aniline ring. Enhanced solubility allows for solution-based processing like spin-coating and inkjet printing.
Redox Activity Can be reversibly oxidized and reduced, leading to changes in color and conductivity. Forms the basis for applications in electrochromic devices and sensors.
Stability Generally shows good thermal and environmental stability. Crucial for the long-term performance of devices incorporating these materials.

Polymers and materials derived from substituted anilines have shown significant promise for use in optical and electronic devices. The conjugated structure of polyaniline derivatives is central to their function in these applications.

Electrochromic Devices: The ability of polyanilines to change color in response to an electrical potential (electrochromism) makes them suitable for smart windows, displays, and sensors. Copolymers of aniline derivatives can be deposited as thin films on transparent conductive electrodes like indium tin oxide (ITO). When assembled into a device with a counter electrode and an electrolyte, the color of the polyaniline film can be switched by applying a voltage.

Organic Field-Effect Transistors (OFETs): Aniline functionalities have been incorporated into other semiconducting polymer backbones, such as those based on diketopyrrolopyrrole (DPP), to create materials for OFETs. These devices are fundamental components of modern organic electronics. The inclusion of the aniline group can influence the polymer's electronic energy levels and its sensitivity to external stimuli, making it useful for chemical sensor applications.

Nonlinear Optical (NLO) Materials: Organic materials derived from anilines, such as certain Schiff bases, can exhibit significant third-order nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, including optical switching and data processing. The NLO response can be investigated using techniques like the Z-scan method to determine parameters such as the nonlinear refractive index and absorption coefficient.

Biochemical Tool Development

Derivatives of this compound have been incorporated into larger molecular frameworks to develop tools for biochemical and pharmaceutical research. The aniline moiety can serve as a key structural component or a versatile scaffold for creating compounds with specific biological activities.

For instance, research into C5a receptor antagonists has led to the discovery of a series of aniline-substituted tetrahydroquinolines. In these structures, the aniline portion of the molecule plays a crucial role in binding to the receptor. Studies have shown that specific substitution patterns on the aniline ring are required for potent activity, with secondary anilines often outperforming tertiary ones. The design and synthesis of these molecules contribute to the development of potential therapeutic agents and pharmacological probes for studying inflammatory responses.

In the field of agricultural science, aniline groups have been incorporated into pyrazolo[3,4-d]pyrimidin-4-one derivatives to create novel fungicides. Bioassays of these compounds against various plant pathogens, such as Fusarium graminearum, have demonstrated that the substitution pattern on the aniline scaffold significantly influences the antifungal efficacy. Specifically, compounds bearing a bulky, electronegative unit at the ortho-position of the aniline ring showed conspicuous antifungal effects, highlighting the importance of the aniline structure in designing new crop protection agents. The synthesis and structural characterization of a quinoline-3-carboxamide derivative bearing two 3,4-dimethylaniline (B50824) moieties have also been reported, contributing to the library of complex heterocyclic compounds with potential pharmacological properties.

Chemical Probes for Cellular and Molecular Systems

Currently, there is no direct scientific literature available that describes the synthesis or application of this compound or its derivatives as chemical probes for cellular and molecular systems. Chemical probes are powerful tools in chemical biology, designed to interact with specific biological targets and help elucidate their functions. These probes often incorporate moieties that allow for visualization, such as fluorophores, or for the capture of binding partners.

The development of a chemical probe from a parent compound like this compound would typically involve synthetic modifications to introduce a reactive group for covalent labeling of a target protein or a reporter tag for detection. However, searches of chemical and biological research databases did not yield any studies undertaking such modifications or applications with this specific compound. Therefore, there are no research findings to report regarding its use in cellular imaging or as an activity-based probe.

Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical tools are often employed for protein enrichment, identification, and quantification. Activity-based protein profiling (ABPP) is a key technique within proteomics that utilizes chemical probes to assess the functional state of enzymes within complex biological samples.

A thorough review of proteomics literature and databases shows no specific mention of this compound or its derivatives being utilized in any proteomics research applications. The core structure of this compound has not been reported as a foundational scaffold for the development of probes used in proteomic studies. Consequently, there are no detailed research findings or data tables to present regarding its application in this area of research.

Future Research Directions and Perspectives

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of diarylanilines like 3-(3,4-Dimethylphenyl)aniline traditionally relies on classical cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods, while effective, often involve pre-functionalized starting materials, multi-step processes, and the generation of stoichiometric waste products. Future research must focus on developing more efficient, sustainable, and atom-economical synthetic routes.

Key research objectives should include:

One-Pot Reductive Coupling: Investigating one-pot methodologies that combine the reduction of a nitroaromatic precursor with a cross-coupling reaction. For instance, the reductive coupling of 1-nitro-3-bromobenzene with 3,4-dimethylbenzene using a single catalytic system would significantly improve efficiency by reducing intermediate isolation steps. researchgate.net

C-H Activation/Arylation: Exploring direct C-H arylation techniques, which would allow for the coupling of aniline (B41778) with 3,4-dimethylbenzene (o-xylene) without the need for pre-functionalization (e.g., halogenation or boronation) of the starting materials. This approach represents a paradigm shift towards greater atom economy.

Three-Component Benzannulation Reactions: Developing novel multi-component reactions where acyclic precursors can be assembled in a single step to form the substituted aniline ring system. beilstein-journals.org Such strategies offer a high degree of molecular complexity from simple starting materials.

Table 1: Comparison of Synthetic Strategies for this compound
StrategyDescriptionAdvantagesFuture Research Goal
Classical Suzuki CouplingReaction of 3-bromoaniline (B18343) with 3,4-dimethylphenylboronic acid using a palladium catalyst.High yield, reliable.Develop catalysts that operate under milder conditions with lower loadings.
One-Pot Reductive ArylationIn-situ reduction of a nitroarene followed by cross-coupling with a haloarene. researchgate.netReduces reaction steps and waste.Optimize a dual-function catalyst for both reduction and C-N coupling.
Direct C-H ArylationDirect coupling of aniline with 3,4-dimethylbenzene, activating a C-H bond.Highest atom economy, avoids pre-functionalization. Design selective catalysts to control regioselectivity and prevent side reactions.

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing new ones. While the general catalytic cycles for palladium-catalyzed cross-couplings are known (oxidative addition, transmetalation, reductive elimination), the specific kinetics, intermediates, and off-cycle pathways are highly dependent on the substrates, ligands, and conditions used. nih.gov

Future mechanistic studies should focus on:

In-situ Spectroscopic Analysis: Utilizing techniques like NMR, IR, and mass spectrometry under reaction conditions to identify and characterize transient catalytic intermediates.

Kinetic Studies: Performing detailed kinetic analysis to determine the rate-determining step of the catalytic cycle. This information is vital for overcoming reaction bottlenecks. nih.gov

Computational Modeling: Employing Density Functional Theory (DFT) to map the potential energy surface of the entire catalytic cycle. This can provide insights into transition state geometries and activation energies that are difficult to obtain experimentally. researchwithrutgers.com

A combined experimental and computational approach will be essential to unravel the subtle electronic and steric effects that the 3,4-dimethylphenyl and aminophenyl moieties exert on the catalytic process, leading to the rational design of more efficient and robust catalysts. researchwithrutgers.com

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties of this compound before committing resources to its synthesis and characterization. Advanced modeling can guide the design of derivatives with tailored functionalities for specific applications.

Key areas for future computational research include:

Quantum Chemical Calculations: Using DFT and time-dependent DFT (TD-DFT) to predict key electronic and photophysical properties. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, electron affinity, and absorption/emission spectra. nih.govresearchgate.net These parameters are critical for applications in organic electronics. youtube.com

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models that correlate structural features of substituted diarylanilines with their material properties. Such models can accelerate the discovery of new molecules with optimized characteristics by enabling high-throughput virtual screening.

Molecular Dynamics Simulations: Simulating the behavior of this compound in condensed phases (e.g., thin films) to predict its morphology, charge transport dynamics, and thermal stability. This is particularly relevant for material science applications.

Table 2: Hypothetical DFT-Calculated Properties of this compound
PropertyPredicted Value (Illustrative)Significance for Applications
HOMO Energy-5.4 eVDetermines hole injection/transport capability (relevant for OLEDs). youtube.com
LUMO Energy-1.9 eVDetermines electron injection/transport capability. youtube.com
HOMO-LUMO Gap3.5 eVCorrelates with the energy of light absorption/emission (color).
Ionization Potential5.6 eVRelates to the stability of the material against oxidation.
Torsional Angle~45°Influences solid-state packing and prevents aggregation, which can improve OLED efficiency.

Expanding the Scope of Applications in Emerging Chemical and Material Technologies

The diarylaniline scaffold is a cornerstone in many advanced materials. Future research should systematically explore the integration of this compound into various high-tech applications, leveraging its unique structural and predicted electronic properties.

Promising areas for investigation are:

Organic Electronics: The non-coplanar structure imparted by the meta-linkage and methyl groups is expected to inhibit crystallization and promote the formation of stable amorphous films, a desirable trait for Organic Light-Emitting Diodes (OLEDs). nih.gov Research should focus on evaluating it as a hole-transporting material, a host material for phosphorescent emitters, or as a building block for thermally activated delayed fluorescence (TADF) emitters. ossila.com

Medicinal Chemistry: The diarylaniline motif is a privileged structure in drug discovery. The compound could serve as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives should be screened for various biological activities.

High-Performance Polymers: The amino group provides a reactive handle for polymerization. Incorporating the rigid, bulky 3-(3,4-dimethylphenyl)phenyl structure into polymer backbones (e.g., polyimides or polyamides) could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. solubilityofthings.com

Table 3: Potential Future Applications and Required Research
Application AreaSpecific RoleKey Properties to InvestigateResearch Approach
Organic Light-Emitting Diodes (OLEDs)Hole-Transport Layer (HTL), Emissive Layer HostCharge mobility, thermal stability, film-forming ability, triplet energy.Device fabrication and testing, thin-film characterization, photophysical measurements.
Medicinal ChemistryCore scaffold for drug candidatesBiological activity, structure-activity relationship (SAR).Synthesis of derivatives, biological screening assays.
Advanced PolymersMonomer for high-performance polymersGlass transition temperature, thermal decomposition temperature, mechanical properties.Polymerization reactions, thermal analysis (TGA/DSC), mechanical testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,4-Dimethylphenyl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves catalytic hydrogenation of nitro precursors (e.g., 3,4-dimethylnitrobenzene) using palladium on carbon (Pd/C) in ethanol under hydrogen gas. Optimization includes varying catalyst loading (5–10 wt%), reaction temperature (60–80°C), and reaction time (4–6 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Techniques :

  • NMR : 1H^1H NMR (CDCl3_3) shows aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and NH2_2 protons (δ 3.8–4.1 ppm, broad). 13C^{13}C NMR confirms aromatic carbons and methyl substituents .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 136.1) and HRMS validate molecular weight and fragmentation patterns .
  • Melting Point : Reported mp 49–51°C (literature) vs. experimental data ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazards : Classified as toxic (R23/24/25) and harmful to aquatic life (R51/53).
  • Protocols : Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from oxidizers. Spills require neutralization with 10% acetic acid followed by absorbent materials .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Tools : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model electron density maps. ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles against Cambridge Structural Database (CSD) norms .
  • Case Study : For disordered methyl groups, apply restraints (DFIX, SIMU) and analyze residual density peaks. Twinning parameters (TWIN/BASF) may refine data with low completeness .

Q. What strategies are effective for designing bioactive derivatives of this compound, and how are structure-activity relationships (SAR) evaluated?

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position to enhance binding affinity. Synthesize amide or urea derivatives via coupling reagents (EDC/HOBt) .
  • SAR Evaluation : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7). Correlate substituent electronegativity with IC50_{50} values. Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases) .

Q. How can impurity profiles of this compound be systematically analyzed, and what regulatory standards apply?

  • Impurity Identification : Use LC-MS/MS to detect trace impurities (e.g., 4-Nitro-3-(trifluoromethyl)aniline, <0.1%). Compare retention times and fragmentation patterns with certified reference materials (CRMs) .
  • Regulatory Compliance : Follow ICH Q3A guidelines for reporting thresholds (0.10% for unidentified impurities). Validate methods per USP <1225> for specificity, accuracy, and precision .

Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitution reactions?

  • Experimental Design : Conduct reactions with varying electrophiles (e.g., benzyl bromides) in DMF at 25–80°C. Monitor rate constants (k) via 1H^1H NMR integration of product vs. reactant peaks.
  • Analysis : Plot ln(k) vs. 1/T (Arrhenius equation) to determine activation energy (Ea_a). Isotopic labeling (deuterated solvents) identifies proton transfer steps .

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